Phosphonium iodide

Solid-state NMR Molecular dynamics Rotational spectroscopy

Phosphonium iodide (PH₄I) is the parent unsubstituted phosphonium salt, containing the PH₄⁺ cation and iodide counterion. It crystallizes in a tetragonal P4/nmm structure with unit cell dimensions a = 6.34 Å, c = 4.62 Å, a distorted variant of the NH₄Cl lattice.

Molecular Formula H4IP
Molecular Weight 161.91 g/mol
CAS No. 12125-09-6
Cat. No. B083123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonium iodide
CAS12125-09-6
Molecular FormulaH4IP
Molecular Weight161.91 g/mol
Structural Identifiers
SMILES[PH4+].[I-]
InChIInChI=1S/HI.H3P/h1H;1H3
InChIKeyLSMAIBOZUPTNBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphonium Iodide (CAS 12125-09-6): A Differentiated Solid-State Reagent for Phosphine Storage and Organophosphorus Synthesis


Phosphonium iodide (PH₄I) is the parent unsubstituted phosphonium salt, containing the PH₄⁺ cation and iodide counterion [1]. It crystallizes in a tetragonal P4/nmm structure with unit cell dimensions a = 6.34 Å, c = 4.62 Å, a distorted variant of the NH₄Cl lattice [2]. Its defining practical characteristic is reversible dissociation: at 62 °C and atmospheric pressure, PH₄I sublimes and dissociates into phosphine (PH₃) and hydrogen iodide (HI), making it a convenient, solid-state source of phosphine gas for laboratory use . Unlike organic-substituted phosphonium salts that serve as phase-transfer catalysts or ionic liquids, the unsubstituted PH₄I is valued primarily as a phosphine precursor and phosphorus-incorporation reagent in organic synthesis [1].

Why Ammonium Iodide, Other Phosphonium Halides, or Organic Phosphines Cannot Replace Phosphonium Iodide in Demanding Research Applications


Although phosphonium iodide (PH₄I) belongs to the broader class of phosphonium salts, its unsubstituted cation confers fundamentally different solid-state dynamics, hydrogen-bonding architecture, and thermal decomposition behavior compared to its closest analogs—ammonium iodide (NH₄I), other phosphonium halides (PH₄Br, PH₄Cl), and organic-substituted phosphonium salts [1]. The PH₄⁺ ion exhibits a rotational reorientation barrier over twice that of NH₄⁺ in comparable lattices (7.3 vs. 3.2 kcal/mole), and its P–H···I hydrogen bond energy is below 0.5 kcal/mole, dramatically weaker than the N–H···X networks in ammonium halides [2]. These differences translate into distinct vibrational spectra, sublimation characteristics, and reactivity profiles that cannot be reproduced by simply substituting a different halide counterion or switching to an ammonium-based system [3].

Phosphonium Iodide (CAS 12125-09-6): Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Cation Rotational Barrier: PH₄⁺ in PH₄I vs. NH₄⁺ in NH₄I — A 2.3× Higher Activation Energy

Proton spin–lattice relaxation measurements reveal that the activation energy for PH₄⁺ ion reorientation in phosphonium iodide is 30.7 ± 0.8 × 10³ J/mole (7.3 ± 0.2 kcal/mole), compared to only 13.4 ± 0.4 × 10³ J/mole (3.2 ± 0.1 kcal/mole) for NH₄⁺ reorientation in the tetragonal phase III of ammonium iodide [1]. This 2.3-fold higher barrier indicates that nonelectrostatic repulsive forces dominate in phosphonium salts, in marked contrast to ammonium systems [1].

Solid-state NMR Molecular dynamics Rotational spectroscopy Lattice energy

Hydrogen Bond Energy: PH₄I Exhibits Weak P–H···I Bonds (≤0.5 kcal/mole) — Among the Weakest in Ionic Solids

Vibrational spectroscopy and neutron diffraction studies establish that the P–H···I hydrogen bond energy in phosphonium iodide is less than 0.5 kcal/mole [1][2]. The neutron-diffraction structure confirms P–H···I distances of 2.87 Å with a near-linear P–H···I angle of 171.6°, and the P–H bond length is 1.414 Å [2]. In contrast, ammonium halides form substantially stronger N–H···X hydrogen-bond networks; the weakness in PH₄I is attributed to the potential curve being dominated by the repulsive term rather than the electrostatic term [2].

Hydrogen bonding Neutron diffraction Crystal engineering Vibrational spectroscopy

Thermal Decomposition: PH₄I Dissociates at 62 °C — A Lower-Temperature Phosphine Source vs. Organic Phosphonium Iodides That Decompose at >300 °C

Phosphonium iodide sublimes and reversibly dissociates into PH₃ and HI at 62 °C under atmospheric pressure, with a vapor pressure reaching 760 torr at 61.8 °C . In contrast, asymmetric aliphatic phosphonium iodide salts (e.g., tetraalkylphosphonium iodides) exhibit thermal decomposition onset temperatures of approximately 300 °C (5% weight loss), with complete weight loss occurring around 340 °C [1]. This >230 °C difference in decomposition temperature directly reflects the structural distinction between the unsubstituted PH₄⁺ cation and organic-substituted phosphonium cations.

Thermal analysis Phosphine generation Vapor pressure Safety and handling

Synthetic Utility: PH₄I Enables High-Yield (70–91%) α-Alkoxymethylphosphonium Iodide Synthesis vs. Multi-Step Alternative Routes

While unsubstituted PH₄I itself functions as a phosphine source and phosphorus-incorporation reagent, its derivative chemistry demonstrates systematic advantages. A one-pot PPh₃/I₂ method produces α-alkoxymethyltriphenylphosphonium iodides in 70–91% isolated yields at room temperature, establishing a general protocol for structurally diverse phosphonium salts [1]. In a related context, heteroaryltriphenylphosphonium iodides can be obtained in up to 95% yield from the corresponding heteroaryl iodides [2]. These phosphonium iodide derivatives serve as key intermediates for stereoselective vinyl ether synthesis and phosphinine formation—transformations where the phosphonium iodide group acts as both activating and leaving functionality [1][2].

Organic synthesis Phosphonium salt preparation Wittig precursors Methodology

Phosphonium Iodide (CAS 12125-09-6): Evidence-Backed Application Scenarios Where Compound Selection Matters


Controlled Low-Temperature Phosphine Generation for Laboratory and Semiconductor Research

PH₄I dissociates reversibly into PH₃ and HI at 62 °C under atmospheric pressure, providing a convenient solid-state phosphine source that can be triggered at moderate temperatures [1]. This stands in contrast to organic phosphonium iodide salts, which require temperatures exceeding 300 °C for decomposition and release different products [2]. For laboratories needing on-demand phosphine without compressed gas cylinders—particularly in semiconductor doping or metal phosphide nanomaterial synthesis—PH₄I offers a distinct handling and temperature-profile advantage.

Solid-State Model System for Hindered Rotation and Lattice Dynamics Research

The PH₄⁺ ion in PH₄I exhibits a rotational reorientation activation energy of 7.3 ± 0.2 kcal/mole, more than twice the 3.2 ± 0.1 kcal/mole measured for NH₄⁺ in NH₄I [1]. Combined with the extremely weak P–H···I hydrogen bonds (<0.5 kcal/mole) [2] and well-characterized tetragonal crystal structure (a = 6.34 Å, c = 4.62 Å, space group P4/nmm) [3], PH₄I serves as a benchmark system for studying ionic rotor dynamics where electrostatic and repulsive contributions can be deconvoluted from strong hydrogen-bond effects.

Phosphorus-Incorporation Reagent in Heterocycle and Organophosphorus Synthesis

PH₄I functions as a stoichiometric phosphorus-substitution reagent capable of converting pyrylium salts into phosphinines [1]. Its synthetic derivatives can be prepared in high yields (70–95%) via one-pot methodologies at room temperature, providing efficient access to phosphonium salt intermediates used in stereoselective vinyl ether synthesis and Wittig-type transformations [2]. Procurement of high-purity PH₄I enables both direct use as a phosphine equivalent and derivative preparation for specialized organophosphorus chemistry.

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